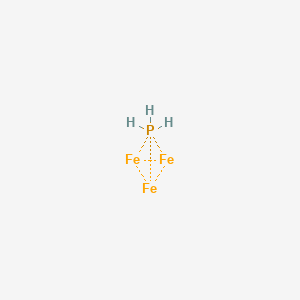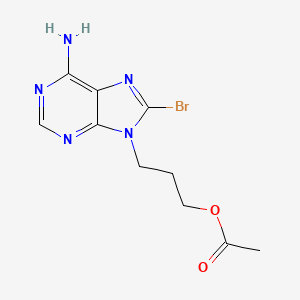
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula C10H12BrN5O2 and a molecular weight of 314.14 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-8-bromo-9H-purine with propyl acetate under specific conditions. The reaction conditions often include the use of solvents like toluene and ethanol, and the process may involve chromatographic purification to isolate the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include bases like sodium ethylate or potassium carbonate, and solvents such as dichloromethane and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acids and their analogs.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate involves its interaction with nucleic acids. The compound can potentially bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved are not fully understood, but it is believed that the compound can interfere with nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar compounds to 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate include:
6-Amino-9H-purin-2-ol: Another purine derivative with similar structural features.
Methyl 2-(3-(6-amino-2-butoxy-8-oxo-7H-purin-9(8H)-yl)methyl)phenyl)acetate: A compound with a similar purine core but different substituents.
Compared to these compounds, this compound is unique due to the presence of the bromo and acetate groups, which can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C10H12BrN5O2 |
|---|---|
Molecular Weight |
314.14 g/mol |
IUPAC Name |
3-(6-amino-8-bromopurin-9-yl)propyl acetate |
InChI |
InChI=1S/C10H12BrN5O2/c1-6(17)18-4-2-3-16-9-7(15-10(16)11)8(12)13-5-14-9/h5H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
PKRHWDYXMVSYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1C2=NC=NC(=C2N=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


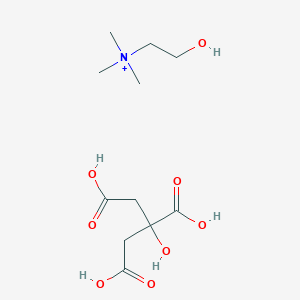
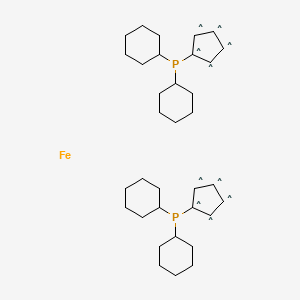
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
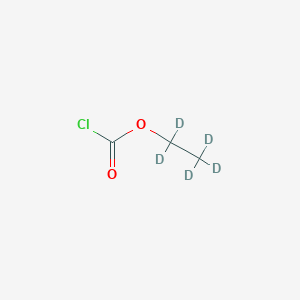

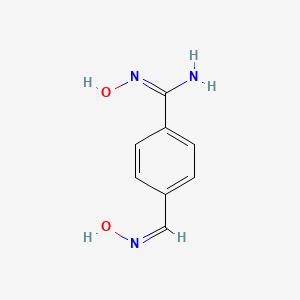
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)

